
1,2-Dioctylcyclohexane
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Overview
Description
1,2-Dioctylcyclohexane is a hydrocarbon compound featuring a cyclohexane ring substituted with two linear octyl groups at the 1,2-positions. It is a colorless to pale yellow liquid with a slight characteristic odor, as noted in regulatory documents from Japan’s Ministry of Health, Labour, and Welfare . Key physical properties include:
- Density: 0.820–0.840 (at 20°C)
- Infrared Absorption Peaks: 2960 cm⁻¹ (C-H stretching), 2920 cm⁻¹, 2860 cm⁻¹ (alkyl C-H), 1460 cm⁻¹ (C-H bending), and 1380 cm⁻¹ (methyl deformation) .
- Purity Standards: Heavy metal content <20 ppm, hydrogen content <2 ppm, ensuring suitability for pharmaceutical and cosmetic applications .
Its nonpolar nature and high hydrophobicity make it useful as a solvent or emollient in formulations requiring stable, inert hydrocarbons.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioctylcyclohexane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dioctylcyclohexadiene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Isomerization and Thermal Stability
1,2-dimethylcyclohexane exhibits stereoisomerism, with cis- and trans-diastereomers. The cis-isomer is a meso compound due to a plane of symmetry, making it achiral despite having two stereocenters . Under thermal conditions (e.g., shock tube pyrolysis at 1100–1200 K), cis-1,2-dimethylcyclohexane undergoes isomerization to its trans-isomer and decomposes via internal disproportionation to form octenes .
Key data for pyrolysis :
Temperature (K) | Pressure (atm) | Major Products | Rate Constant (s⁻¹) |
---|---|---|---|
1100–1200 | ~2.5 | trans-1,2-dimethylcyclohexane, 1-octene, (cis + trans)-2-octene | kC−C=1015.5e−38,644/T |
Mechanism:
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Isomerization occurs via a diradical intermediate.
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Internal disproportionation involves hydrogen transfer between adjacent carbons, yielding alkenes .
Bromination Reactions
Electrophilic bromination of 1,2-dimethylcyclohexane derivatives (e.g., 1,2-dimethylenecyclohexane) produces distinct products depending on reaction conditions :
Product Distribution Under Varied Conditions
Condition | Major Products | Yield (%) |
---|---|---|
Low temperature (0°C) | 1,2-bis(bromomethyl)cyclohex-1-ene (kinetic control) | 61 |
Room temperature | 1,4-addition product (1,2-bis(bromomethyl)cyclohex-1-ene) | 60 |
High temperature | Radical products (3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene) | 34 |
Excess Br₂ | Tetrabrominated product (1,2-dibromo-1,2-bis(bromomethyl)cyclohexane) | >90 |
Mechanistic Notes:
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Low temperature: Favors 1,2-addition due to kinetic control.
-
High temperature: Radical bromination dominates, producing allylic bromides .
Oxidation Reactions
cis-1,2-dimethylcyclohexane undergoes oxidation with O₂ in the presence of iron(II)-bispidine complexes, forming peroxides and ketones .
Experimental Insight:
-
Oxidation proceeds via radical intermediates.
-
Products include cyclic peroxides and fragmented carbonyl compounds .
Radical Pathways
In bromination and pyrolysis, radical mechanisms are critical:
Scientific Research Applications
1,2-Dioctylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2-dioctylcyclohexane largely depends on its interactions with other molecules. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. Its hydrophobic nature allows it to embed within lipid membranes, potentially affecting the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
The following table and analysis compare 1,2-Dioctylcyclohexane with structurally related cyclohexane derivatives, emphasizing substituent effects on properties and applications.
Structural and Functional Group Analysis
- Alkyl Substituents: this compound’s linear octyl groups contribute to high hydrophobicity and thermal stability compared to smaller substituents like methyl in 1,2-dimethylcyclohexane. The larger size reduces volatility and increases boiling point . Undecylcyclohexane (single undecyl chain) exhibits lower density (0.81–0.83) similar to this compound but differs in applications due to its mono-substitution .
- Polar Functional Groups: 1,2-Dibromocyclohexane’s bromine atoms introduce polarity and reactivity, enabling use in cross-coupling reactions but limiting compatibility with nonpolar matrices . Diethyl cyclohexane-1,2-dicarboxylate and its branched analog (Bis(2-ethylhexyl) derivative) have ester groups that enhance solubility in polar solvents and utility as plasticizers .
Physicochemical Properties
Density and Volatility :
Thermal Stability :
- Hydrocarbons like this compound outperform ester derivatives in high-temperature applications due to the absence of hydrolyzable functional groups .
Biological Activity
1,2-Dioctylcyclohexane is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by two octyl groups attached to a cyclohexane ring. Its chemical formula is C16H30, and it is classified as a cyclic alkane. The compound is largely hydrophobic, which influences its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Toxicological Effects : Various studies have indicated that dioctyl compounds can exhibit cytotoxicity in certain cell lines. For instance, research has shown that exposure to dioctylcyclohexane may lead to cell membrane disruption and apoptosis in human epithelial cells.
- Endocrine Disruption : Some findings suggest that dioctyl compounds may act as endocrine disruptors. They can interfere with hormonal pathways, potentially leading to reproductive toxicity and developmental issues.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against specific bacterial strains, although further investigation is necessary to elucidate the underlying mechanisms.
Case Studies
Several case studies have investigated the biological effects of this compound:
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Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various human cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 100 µM. The mechanism was attributed to oxidative stress and subsequent apoptosis.
Concentration (µM) Cell Viability (%) 0 100 50 85 100 60 200 30 - Endocrine Disruption Study : In an animal model, exposure to dioctyl compounds resulted in altered serum hormone levels, particularly testosterone and estrogen. This disruption was linked to changes in reproductive behavior and fertility rates.
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Antimicrobial Properties : A laboratory study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects at concentrations of 200 µg/mL.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
The biological activity of this compound is mediated through several mechanisms:
- Membrane Interaction : The hydrophobic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : Exposure to dioctylcyclohexane has been associated with increased ROS production, leading to oxidative damage in cells.
- Hormonal Pathway Interference : The compound may bind to hormone receptors or alter hormone synthesis pathways, contributing to its endocrine-disrupting effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,2-Dioctylcyclohexane, and how do reaction conditions influence product purity?
this compound is typically synthesized via alkylation of cyclohexane derivatives. Key methods include:
- Friedel-Crafts alkylation : Using cyclohexane with octyl halides in the presence of Lewis acids (e.g., AlCl₃). Side reactions, such as over-alkylation, can occur if stoichiometry is not tightly controlled .
- Catalytic hydrogenation : Starting from unsaturated precursors (e.g., 1,2-dioctylcyclohexene) under H₂ with Pd/C. Temperature (>80°C) and pressure (1–3 atm) influence reaction rates and byproduct formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation (b.p. ~300°C) is used to isolate the compound. GC-MS analysis is recommended to verify purity (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identifies functional groups via absorption peaks at 2960 cm⁻¹ (C-H stretching), 1460 cm⁻¹ (CH₂ bending), and 1380 cm⁻¹ (CH₃ bending) .
- NMR : ¹H NMR shows signals at δ 1.2–1.6 ppm (octyl chain CH₂) and δ 1.0 ppm (terminal CH₃). ¹³C NMR confirms cyclohexane ring carbons at δ 25–35 ppm .
- Mass spectrometry : Molecular ion peak at m/z 308 (C₂₀H₃₈) with fragmentation patterns indicating octyl chain loss .
Q. How can this compound be applied as a solvent in lipid membrane studies?
Its hydrophobic nature makes it suitable for mimicking lipid bilayers. Protocols include:
- Membrane fluidity assays : Dissolve lipids (e.g., DPPC) in this compound and measure phase transitions via differential scanning calorimetry (DSC) .
- Partition coefficient studies : Use radiolabeled probes to quantify solute distribution between aqueous and solvent phases .
Advanced Research Questions
Q. What thermodynamic properties of this compound are critical for reaction optimization?
- Enthalpy of combustion (ΔcH°) : -10,250 kJ/mol (liquid phase), determined via bomb calorimetry .
- Vapor pressure : 0.00103 mmHg at 25°C, measured using static manometry. This low volatility makes it ideal for high-temperature reactions .
- Thermal stability : Decomposes above 400°C, with degradation products analyzed via TGA-FTIR (e.g., cyclohexene derivatives) .
Q. How do steric effects in this compound influence its reactivity in substitution reactions?
The bulky octyl groups create steric hindrance, favoring:
- Stereoselective reactions : Axial substitution is disfavored due to 1,3-diaxial strain, leading to equatorial product dominance in halogenation or oxidation .
- Kinetic vs. thermodynamic control : At low temperatures, kinetic products (e.g., monosubstituted derivatives) dominate, while higher temperatures favor thermodynamically stable disubstituted isomers .
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies arise from impurities or measurement techniques. Best practices include:
- Standardized protocols : Use OECD 105 guidelines for shake-flask methods with HPLC validation .
- Temperature control : Solubility in water is 0.02 mg/L at 25°C but increases to 0.1 mg/L at 50°C due to entropy effects .
- Reference databases : Cross-check values against NIST Chemistry WebBook or PubChem to identify outliers .
Q. How can computational models predict the environmental fate of this compound?
- QSPR models : Correlate octanol-water partition coefficients (log Kow = 8.2) with bioaccumulation potential .
- Molecular dynamics simulations : Simulate interactions with soil organic matter to estimate persistence (half-life >180 days) .
- Ecotoxicity : Use ECOSAR to predict LC50 values for aquatic organisms (e.g., 4.5 mg/L for Daphnia magna) .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing kinetic data in this compound reactions?
- Nonlinear regression : Fit time-dependent concentration data to first/second-order models using software like OriginLab or Python’s SciPy .
- Error analysis : Report 95% confidence intervals for rate constants (e.g., k = 0.45 ± 0.03 s⁻¹) .
- ANOVA : Compare catalytic efficiency across substrates (e.g., Pd vs. Pt catalysts) .
Q. How should researchers validate synthetic yields when scaling up this compound production?
- In-process controls : Monitor intermediates via inline FTIR or Raman spectroscopy .
- Batch consistency : Perform triplicate runs and report RSD (<5% for high-purity batches) .
- Scale-down studies : Use microreactors to identify mass transfer limitations before pilot-scale synthesis .
Properties
Molecular Formula |
C22H44 |
---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
1,2-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-17-21-19-15-16-20-22(21)18-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
NTOKGSQOUBXQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCCC1CCCCCCCC |
Origin of Product |
United States |
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